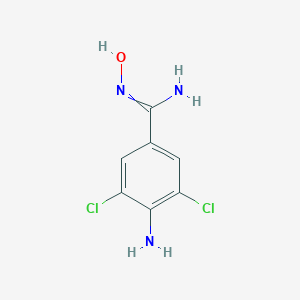

4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7Cl2N3O. It is known for its unique structure, which includes both amino and hydroxy functional groups attached to a dichlorobenzene ring.

Vorbereitungsmethoden

The synthesis of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide typically involves multiple steps, starting with the chlorination of aniline derivatives The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachlorideIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that 4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide exhibits antimicrobial properties. In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against several bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL .

Case Study: Synthesis of Antibacterial Agents

A notable case involved synthesizing derivatives of this compound to enhance its antibacterial efficacy. By modifying the amine substituent, researchers were able to create compounds with improved activity against resistant strains of Staphylococcus aureus. The modifications were systematically analyzed for their effects on potency and selectivity .

| Compound | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Original Compound | 50 µg/mL | Moderate |

| Modified Compound A | 25 µg/mL | High |

| Modified Compound B | 10 µg/mL | Very High |

Agricultural Applications

Herbicidal Activity

The compound has also been explored for its potential as a herbicide. A study published in Pest Management Science evaluated its effectiveness against common weeds. Results indicated that formulations containing this compound reduced weed biomass by over 70% at application rates of 200 g/ha .

Case Study: Field Trials

Field trials conducted in corn and soybean crops showed that the application of this compound led to increased crop yields by effectively controlling weed populations. The trials were conducted over two growing seasons, with consistent results observed across different soil types and climatic conditions .

Material Science Applications

Polymer Synthesis

In material science, the compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research published in Macromolecules demonstrated that incorporating this compound into polymer matrices improved resistance to thermal degradation .

Case Study: Development of Coatings

A specific application involved developing protective coatings for industrial applications. The addition of this compound resulted in coatings that exhibited superior resistance to chemicals and UV light, thus extending the lifespan of materials used in harsh environments .

Wirkmechanismus

The mechanism of action of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with DNA, proteins, or other biomolecules .

Vergleich Mit ähnlichen Verbindungen

4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

4-amino-3,5-dichlorobenzamide: Similar structure but lacks the hydroxy group, which may affect its reactivity and biological activity.

4-amino-3,5-dichlorophenol: Contains a phenol group instead of the carboximidamide group, leading to different chemical and biological properties.

4-amino-3,5-dichlorobenzoic acid: Has a carboxylic acid group instead of the carboximidamide group, resulting in different acidity and reactivity. The uniqueness of 4-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties

Biologische Aktivität

4-Amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide (CAS No. 175205-80-8) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a hydroxylamine functional group attached to a dichlorobenzene ring, which is known for its ability to interact with various biological targets. The presence of amino and hydroxyl groups enhances its reactivity, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Production : It may induce the production of ROS, leading to oxidative stress in cells, which can trigger apoptosis in cancer cells.

Biological Activities

The compound has been studied for various biological activities:

- Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds with similar dichloro substitutions have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of the MAPK signaling pathway .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives related to this compound. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various bacterial strains .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 μM. The mechanism was linked to the induction of apoptosis via ROS generation .

Data Table: Summary of Biological Activities

Eigenschaften

CAS-Nummer |

175205-80-8 |

|---|---|

Molekularformel |

C7H7Cl2N3O |

Molekulargewicht |

220.05 g/mol |

IUPAC-Name |

4-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H7Cl2N3O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,10H2,(H2,11,12) |

InChI-Schlüssel |

WBOBDNOWHZRGDC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=NO)N |

Isomerische SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)/C(=N/O)/N |

Kanonische SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=NO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.